

5-amino-1-methyl-1H-pyrazole-4-carbonitrile

CAS number

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Compound of Interest

Compound Name: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive technical overview of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**, a key heterocyclic building block in modern medicinal and materials chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Significance

5-amino-1-methyl-1H-pyrazole-4-carbonitrile, identified by the CAS Number 5334-41-8, is a substituted pyrazole derivative.^{[1][2][3]} The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in drug discovery due to its diverse biological activities.^[4] This specific compound serves as a versatile synthetic intermediate, primarily because of its two reactive functional groups: a primary amine (-NH₂) at the 5-position and a nitrile (-C≡N) at the 4-position. These groups act as synthetic handles, allowing for extensive chemical modifications and the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyrimidines, which are prominent in the development of kinase inhibitors.^{[5][6]}

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The key properties of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** are summarized below.

| Property | Value | Source(s) |
|--------------------------------|--|-----------|
| CAS Number | 5334-41-8 | [1][2][3] |
| Molecular Formula | C ₅ H ₆ N ₄ | [1][7] |
| Molecular Weight | 122.13 g/mol | [1][3][7] |
| Appearance | Off-White Crystalline Solid | [1][2] |
| Melting Point | 221-223 °C | [2] |
| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [1][2] |
| Density | ~1.3 g/cm ³ (Predicted) | [1][2] |
| Topological Polar Surface Area | 67.6 Å ² | [1] |
| Recommended Storage | -20°C Freezer, long-term | [1] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient route to **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** involves the cyclocondensation reaction between a methylhydrazine derivative and an activated malononitrile equivalent.[8]

Reaction Principle: Michael Addition and Cyclization

The synthesis is typically achieved through the reaction of methylhydrazine with (ethoxymethylene)malononitrile. The mechanism proceeds via a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable aromatic pyrazole ring. The

regioselectivity, which determines the position of the methyl group, is controlled by the initial nucleophilic attack.

Detailed Experimental Protocol

This protocol is designed to be self-validating, meaning the steps include built-in checks and rationale to ensure a successful outcome.

Materials:

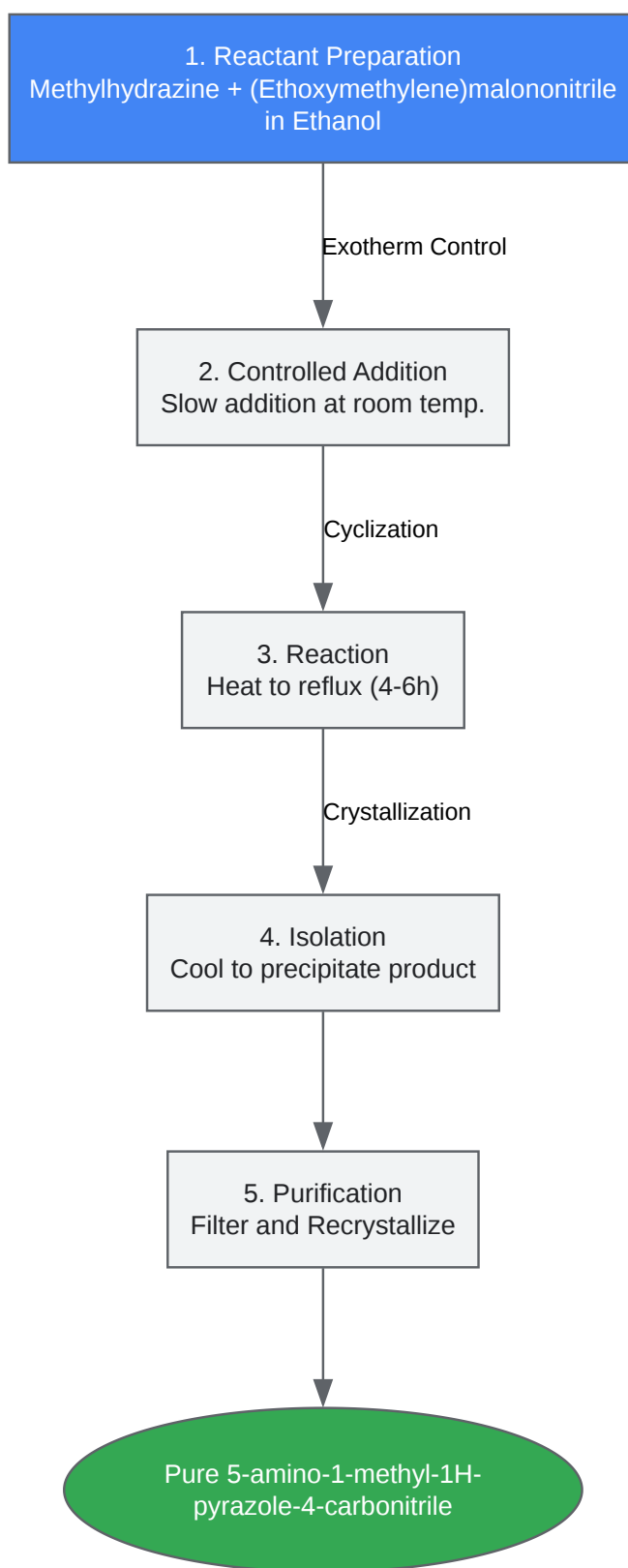
- Methylhydrazine
- (Ethoxymethylene)malononitrile
- Absolute Ethanol (Solvent)
- Ethyl Acetate (Extraction)
- Water (Washing)
- Standard reflux apparatus, magnetic stirrer, and cooling bath

Procedure:

- **Reactor Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylhydrazine (1.2 equivalents) in absolute ethanol (approx. 10 mL per gram of malononitrile).
 - **Expertise & Experience:** Using a slight excess of methylhydrazine ensures the complete consumption of the more expensive malononitrile reagent. Ethanol is an excellent solvent choice as it readily dissolves both reactants and has an appropriate boiling point for reflux without requiring high-temperature equipment.[8]
- **Controlled Addition:** Place the flask in a water bath to manage the reaction temperature. Slowly add (ethoxymethylene)malononitrile (1.0 equivalent) to the stirring solution.
 - **Trustworthiness:** The reaction can be exothermic. A slow, controlled addition prevents a rapid temperature increase, which could lead to side reactions and reduced purity.

- **Reaction to Completion:** After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
 - **Causality:** The elevated temperature provides the necessary activation energy for the intramolecular cyclization and elimination of ethanol, driving the reaction to completion. Progress can be monitored using Thin Layer Chromatography (TLC).
- **Product Isolation:** Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates as an off-white solid.
 - **Self-Validation:** If precipitation does not occur, the solution can be concentrated under reduced pressure. Alternatively, the mixture can be diluted with ethyl acetate and washed with water to remove any remaining methylhydrazine and other water-soluble impurities.[8]
- **Purification:** Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol. For higher purity, recrystallize the solid from ethanol or an ethanol/water mixture.
 - **Authoritative Grounding:** Recrystallization is a standard and effective method for purifying crystalline organic solids, yielding a product with a sharp melting point (221-223 °C) consistent with literature values.[2]

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**.

Core Applications in Drug Discovery and Research

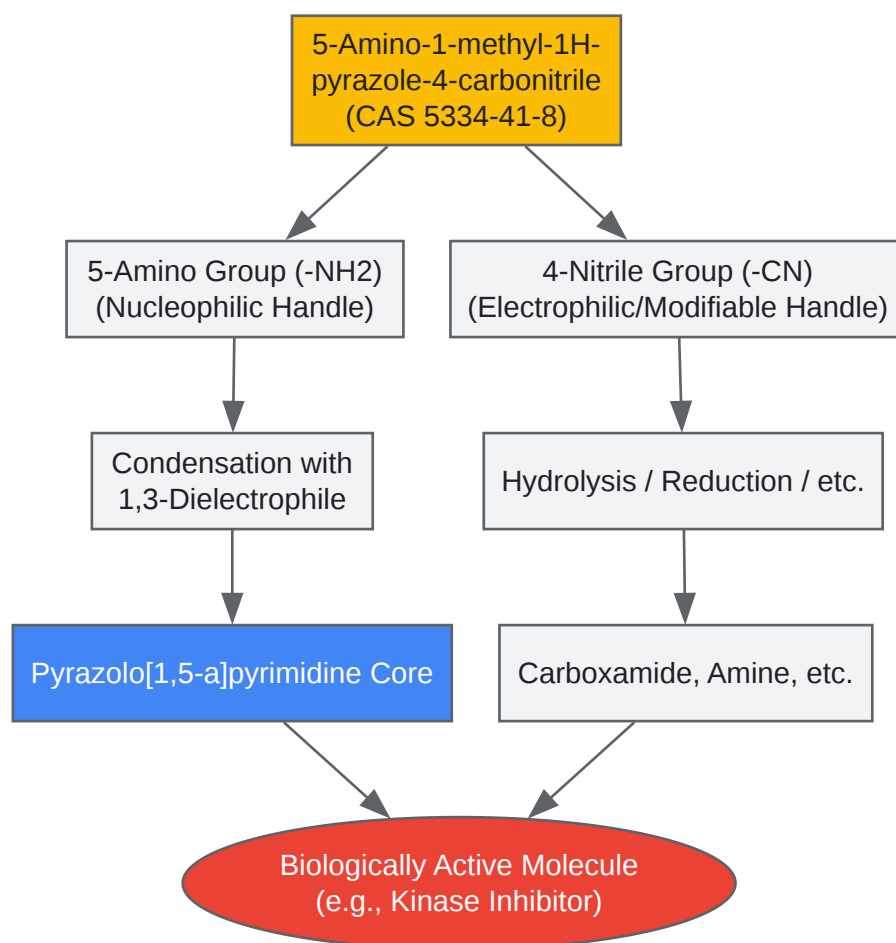
The utility of this compound stems from its role as a versatile scaffold. The amino and nitrile groups are orthogonal handles for building molecular complexity.

Precursor to Fused Heterocycles: Kinase Inhibitors

A primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds frequently investigated as kinase inhibitors.^[6] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

The synthesis involves the condensation of the 5-amino group of the pyrazole with a 1,3-dielectrophile. This reaction closes a second ring, forming the fused pyrazolopyrimidine core. The nitrile group can be further modified before or after this cyclization to fine-tune the molecule's properties, such as solubility and its ability to interact with the target kinase. For example, derivatives of this core structure have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.^[6]

Logical Elaboration Diagram



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Caption: Elaboration of the core scaffold into complex bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

- Hazard Classification: The compound is classified as an irritant.[1] GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
- Precautions for Safe Handling:
 - Avoid breathing dust.[9] Use only in a well-ventilated area, such as a chemical fume hood. [9][10]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
- Wash hands thoroughly after handling.[9]
- Minimize dust generation and accumulation.[9]
- First Aid Measures:
 - Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
 - Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]
- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage in a freezer at -20°C is recommended.[1]

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